molecular formula C12H13N4NaO2S B159669 Sulfamethazine sodium CAS No. 1981-58-4

Sulfamethazine sodium

Cat. No. B159669
CAS RN: 1981-58-4
M. Wt: 300.31 g/mol
InChI Key: NGIVTUVVBWOTNT-UHFFFAOYSA-N
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Description

Sulfamethazine Sodium is a sodium salt form of sulfamethazine . It is a sulfonamide antibiotic used in the livestock industry . It is an antibacterial agent used in the treatment of various bacterial infections, such as bronchitis, prostatitis, and urinary tract infections .


Molecular Structure Analysis

The molecular formula of Sulfamethazine Sodium is C12H13N4NaO2S . The IUPAC name is sodium; (4-aminophenyl)sulfonyl- (4,6-dimethylpyrimidin-2-yl)azanide . The molecular weight is 300.31 g/mol .


Chemical Reactions Analysis

Sulfamethazine Sodium, like other sulfonamides, inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . This results in the inhibition of bacterial growth and cell division .


Physical And Chemical Properties Analysis

Sulfamethazine Sodium is a sodium salt form of sulfamethazine . It is slightly soluble in water, acids, and alkali . The solubility increases rapidly with an increase in pH .

Scientific Research Applications

Veterinary Medicine

Field : Veterinary Medicine

Application : Sulfamethazine is a sulfonamide drug that has been used to treat bacterial diseases in human and veterinary medicine and to promote growth in cattle, sheep, pigs, and poultry .

Methods : The drug is administered orally to the animals .

Results : While the drug has been effective in promoting growth and treating bacterial diseases in animals, no data were available on its carcinogenic effects on humans .

Photolysis Research

Field : Environmental Chemistry

Application : The photolytic behaviors of sulfamethazine (SMN) in pure water were investigated .

Methods : The study involved adding different scavengers to quench the active species in an aqueous medium. The main photoproducts of SMN were identified by LC-MS/MS .

Results : Results showed that decomposition of the triplet-excited state of SMN (3 SMN*) by direct photolysis was the main path of SMN photolysis in water .

Antibacterial Research

Field : Microbiology

Application : Sulfamethazine is used as an antibacterial agent .

Methods : The drug inhibits and replaces PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate .

Results : This eventually inhibits the formation of dihydrofolate, tetrahydrofolate and also subsequently inhibits bacterial DNA growth and cell division or replication .

Carcinogenicity Research

Field : Carcinogenicity Research

Application : Sulfamethazine was tested for carcinogenic effects in mice and rats .

Methods : The drug was administered orally to the animals. The study included exposure in utero .

Results : Sulfamethazine produced thyroid follicular-cell adenomas in mice and follicular-cell adenomas and carcinomas in rats. No statistically significant increase was seen in the incidence of tumors at other sites in mice or rats .

Environmental Toxicity Research

Field : Environmental Toxicity Research

Application : Sulfonamides, including Sulfamethazine, are not readily biodegradable and have potential to cause various unfavorable side effects .

Methods : The study involved analyzing the structure, antibacterial activity, toxicity, and environmental toxicity of Sulfamethazine .

Results : Sulfamethazine may cause diseases of the digestive and respiratory tracts. When used in large doses, it may cause a strong allergic reaction .

Adsorption Research

Field : Environmental Science

Application : The efficiency of Sulfamethazine adsorption onto modified activated carbon was studied .

Methods : The study involved analyzing the adsorption behavior of Sulfamethazine on modified activated carbon .

Results : The results of the study were not available in the source .

Synthesis Research

Field : Organic Chemistry

Application : Sulfonamides, including Sulfamethazine, are synthesized for various purposes .

Methods : The most common method involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia, which produces a greater yield as compared with that of other methods .

Results : More than 5000 sulfanilamide derivatives have been developed, including more than 150 sulfonamides, differing in their heterocyclic ring structure .

Environmental Contamination Research

Field : Environmental Science

Application : The intensive utilization of sulfonamides has led to the widespread contamination of the environment with these xenobiotic compounds .

Methods : The study involved analyzing the effect of sulfonamides on bacterial cells, including the strategies used by bacteria to cope with these bacteriostatic agents .

Results : Sulfonamides can be modified, degraded, or used as nutrients by some bacteria .

Residue Limit Research

Field : Food Safety

Application : The Codex Committee on Food Additives and Contaminants recommended maximum residue limits (MRLs) for sulfamethazine .

Methods : The study involved setting MRLs for sulfamethazine in muscle, liver, kidney and fat of cattle, sheep, pigs and poultry; and in milk .

Results : Sulfamethazine should not be used in laying hens, and an MRL was not recommended for eggs .

Safety And Hazards

Sulfamethazine Sodium should be handled with care to avoid contact with skin and eyes . It should not be ingested, and if swallowed, immediate medical assistance should be sought . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Future Directions

Sulfamethazine Sodium and other sulfonamides are emerging pollutants that are mainly used for the treatment of diseases caused by a variety of bacterial infections . They are widely used in animal husbandry and aquaculture and have attracted widespread research attention . Future research may focus on the environmental impact of these compounds and methods for their removal or degradation .

properties

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N4O2S.Na/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIVTUVVBWOTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N4NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70890551
Record name Sulfamethazine sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfamethazine sodium

CAS RN

1981-58-4
Record name Sulfamethazine sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001981584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfamethazine sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfadimidine sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAMETHAZINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z13P9Q95C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
210
Citations
Y Li, Y Zhou, R Ni, J Shang, X Cheng - Journal of Environmental Chemical …, 2022 - Elsevier
The persulfate oxidation process plays a critical role in eliminating antibiotics in wastewater, so it is urgent to develop a cheap, environmentally friendly and effective catalyst. In this study…
Number of citations: 7 www.sciencedirect.com
X Liu, Y Wan, P Liu, L Zhao, W Zou - Journal of Dispersion Science …, 2019 - Taylor & Francis
A study on the adsorption of sulfamethazine sodium (SMS) from aqueous solution onto the activated carbon (AC)-based Salix psammophila (SP) by phosphoric acid activation was …
Number of citations: 9 www.tandfonline.com
S NH - monographs.iarc.who.int
… The same source indicated that sulfamethazine sodium was formulated as a pharmaceutical by 14 companies in Canada, eight companies in Mexico, five companies each in Colombia, …
Number of citations: 4 monographs.iarc.who.int
도재철, 이영미, 조민희, 신상회, 박희주… - Korean J Vet …, 2000 - koreascience.kr
In order to know the depletive changes of sulfamethazine residues in senlm and practical organs of rats orally administered with sulfamethazine sodium (SMS), the concentration of …
Number of citations: 0 koreascience.kr
P Singh, BP Ram, N Sharkov - Journal of Agricultural and Food …, 1989 - ACS Publications
MATERIALS AND METHODS Materials. Sulfamethazine, sodium nitrite, thimerosal, bovine thyroglobulin, Sephadex G-50, horseradish peroxidase (HRP)(type VI), sodium metaperiodate…
Number of citations: 52 pubs.acs.org
SY Hsu, LH Hung - 臺灣農業化學與食品科學, 2005 - airitilibrary.com
Sulfamethazine (SMZ) is an effective animal drug and is extensively used to treat acute and chronic bacteria infections and to enhance growth in swine. Residual SMZ in animal muscle …
Number of citations: 2 www.airitilibrary.com
J Do - Korean Journal of Veterinary Research, 1996 - kjvr.org
… Abstract : Sulfamethazine sodium was orally administrated to … the dose of 20mg of sulfamethazine sodium per 100g of body … administration of the sulfamethazine sodium were …
Number of citations: 1 www.kjvr.org
X Wei, D Li, L Du, Q Gong - Asian Journal of Chemistry, 2011 - researchgate.net
… section, we changed the reaction time, but fixed the amount of sulfamethazine sodium and … Precision: 2.00 mL sulfamethazine sodium standard solution was placed into eleven 25 mL …
Number of citations: 0 www.researchgate.net
RF Bevill, LW Dittert… - Journal of Pharmaceutical …, 1977 - Wiley Online Library
… A dose of 107 mg/kg (% gr/lb) of sulfamethazine as a 12.5% solution of sulfamethazine sodium was … Two boluses3 containing a total of 30 g of sulfamethazine sodium (27.8 …
Number of citations: 38 onlinelibrary.wiley.com
AS Abdullah, JD Baggot - Veterinary research communications, 1988 - Springer
… Sulfamethazine sodium solution was administered as an intravenous bolus dose (100 mg/kg) over a period of about 10 seconds. Blood samples were collected from the jugular vein …
Number of citations: 9 link.springer.com

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